3-(3-Aminopiperidine-1-carbonyl)benzonitrile
Overview
Description
3-(3-Aminopiperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Aminopiperidine-1-carbonyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1291555-71-9
This compound features a benzonitrile moiety linked to a piperidine ring, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly receptors and enzymes involved in cellular signaling pathways.
Target Receptors
- P2X3 Receptors : These receptors are ATP-gated ion channels implicated in pain sensation. Antagonism of P2X3 receptors has been shown to alleviate neuropathic pain, making them a crucial target for the development of analgesics. Research indicates that derivatives similar to this compound can selectively inhibit these receptors, thereby reducing pain signaling pathways .
Pharmacokinetics
Studies suggest that this compound exhibits favorable pharmacokinetic properties, such as good absorption and distribution within biological systems. This allows it to effectively reach its targets in vivo, enhancing its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Its ability to modulate cellular processes has been evaluated through:
- Cell Viability Assays : The compound has been shown to affect cell proliferation and induce apoptosis in cancer cell lines.
- Receptor Binding Assays : It displays competitive inhibition against specific receptors, suggesting potential as a therapeutic agent.
In Vivo Studies
In vivo studies involving animal models have provided insights into the compound's efficacy and safety profile. For instance:
- Pain Models : In models of neuropathic pain, administration of the compound resulted in a marked reduction in pain behavior, indicating its potential use as an analgesic .
- Toxicology Studies : Higher doses were associated with adverse effects, emphasizing the need for careful dosage optimization.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuropathic Pain Management : A study demonstrated that this compound effectively reduced pain in nerve injury models, supporting its role as a P2X3 antagonist.
- Cancer Therapeutics : Research indicated that the compound could inhibit tumor growth in xenograft models, showcasing its anticancer properties.
Data Tables
Properties
IUPAC Name |
3-(3-aminopiperidine-1-carbonyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-1-4-11(7-10)13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBMQUMVQMMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.